molecular formula C15H11ClF2O B1343486 4'-Chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone CAS No. 898767-55-0

4'-Chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone

Cat. No.: B1343486
CAS No.: 898767-55-0
M. Wt: 280.69 g/mol
InChI Key: NHLBMNLVWXNJDI-UHFFFAOYSA-N
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Description

Introduction and Structural Characterization

Chemical Identity and Classification

4'-Chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone represents a specialized member of the propiophenone family, characterized by its unique halogenation pattern and structural complexity. The compound is officially registered under Chemical Abstracts Service number 898767-55-0 and maintains the molecular formula C15H11ClF2O with a molecular weight of 280.69 grams per mole. This synthetic organic compound belongs to the broader classification of aromatic ketones, specifically falling within the subcategory of halogenated propiophenones due to the presence of both chlorine and fluorine substituents on its aromatic rings.

The chemical classification system places this compound within multiple overlapping categories that reflect its structural and functional characteristics. As an aromatic ketone, it contains a carbonyl group directly attached to an aromatic ring system, which fundamentally influences its chemical behavior and reactivity patterns. The presence of halogen substituents further classifies it as a halogenated organic compound, a designation that carries significant implications for its chemical properties, stability, and potential applications in synthetic chemistry. The specific arrangement of chlorine and fluorine atoms on the phenyl rings creates a unique electronic environment that distinguishes this compound from other members of the propiophenone family.

According to the established chemical taxonomy, this compound is categorized as a mixed aromatic ketone, where the carbonyl group connects an aromatic ring to an aliphatic chain that terminates in another aromatic ring. This structural arrangement creates a bifunctional molecule with distinct reactive sites, contributing to its versatility in synthetic applications. The compound also falls under the classification of fluorinated organic compounds, as designated by PubChem's specialized categorization system for perfluorinated and fluorinated substances.

Table 1: Chemical Identity and Classification Data
Property Value Reference
Chemical Abstracts Service Number 898767-55-0
Molecular Formula C15H11ClF2O
Molecular Weight 280.69 g/mol
PubChem Compound Identifier 24726153
Chemical Class Aromatic Ketone
Subclass Halogenated Propiophenone
DTXSID DTXSID20644546

Historical Context in Halogenated Propiophenone Research

The development and study of halogenated propiophenones emerged from the broader historical context of aromatic ketone chemistry, which has its roots in the fundamental work on carbonyl-containing aromatic compounds dating back to the 19th century. Propiophenone itself, the parent compound of this chemical family, was first synthesized through Friedel-Crafts acylation reactions, establishing a foundational methodology that would later be adapted for the preparation of more complex halogenated derivatives. The historical significance of propiophenone in pharmaceutical synthesis became evident through its role as an intermediate in the preparation of various therapeutic compounds, including phenmetrazine and propoxyphene.

The evolution toward halogenated propiophenone derivatives represented a significant advancement in organic synthesis, driven by the recognition that halogen substituents could dramatically alter the chemical and biological properties of organic molecules. Research into halogenated aromatic ketones gained momentum in the mid-20th century as chemists began to systematically explore the effects of halogen substitution on molecular reactivity, stability, and biological activity. The introduction of fluorine atoms into organic molecules became particularly important due to their unique ability to modulate lipophilicity, metabolic stability, and binding affinity in biological systems.

The specific development of compounds like this compound reflects the sophisticated understanding of structure-activity relationships that emerged from decades of research in medicinal chemistry and synthetic organic chemistry. The strategic placement of both chlorine and fluorine atoms in this molecule demonstrates the application of rational design principles, where each halogen substituent is positioned to achieve specific chemical or biological objectives. Historical research has shown that the combination of different halogens in a single molecule can produce synergistic effects that surpass the individual contributions of each halogen type.

The chlorination of propiophenone derivatives has been extensively studied, with research demonstrating that the α-position relative to the carbonyl group represents a particularly reactive site for halogenation reactions. Early investigations into propiophenone chlorination revealed the formation of α-hydroxypropiophenone as an intermediate product, providing valuable insights into the mechanistic pathways involved in halogenated ketone synthesis. These historical findings established the foundation for more complex synthetic strategies that enable the preparation of multi-halogenated propiophenone derivatives with precise substitution patterns.

Molecular Structure and International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(4-chloro-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one, which precisely describes the molecular architecture and substitution pattern. This nomenclature follows established conventions for naming ketones, where the carbonyl carbon is designated as position 1, and the systematic name reflects the complete structural arrangement including all substituents and their positions on the aromatic rings. The propan-1-one designation indicates a three-carbon chain with the ketone functionality at the terminal position, while the phenyl ring attachments are specified with their respective halogen substitution patterns.

The molecular structure of this compound consists of a central three-carbon chain that serves as a bridge between two aromatic ring systems. The ketone functionality is located at position 1 of this chain, creating a carbonyl group that is directly attached to the first aromatic ring. This first aromatic ring bears two halogen substituents: a chlorine atom at the 4-position and a fluorine atom at the 2-position, relative to the point of attachment to the carbonyl carbon. The propyl chain extends from the carbonyl group and terminates with a second aromatic ring that carries a single fluorine substituent at the 3-position.

The stereochemical considerations for this molecule are relatively straightforward due to the absence of chiral centers in the molecular framework. The compound exists as a single constitutional isomer with the substitution pattern fixed by the synthetic methodology used in its preparation. The InChI (International Chemical Identifier) string for this compound is InChI=1S/C15H11ClF2O/c16-11-5-6-13(14(18)9-11)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2, which provides a unique computational representation of the molecular structure.

Table 2: Structural Identifiers and Nomenclature
Identifier Type Value Reference
IUPAC Name 1-(4-chloro-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
InChI InChI=1S/C15H11ClF2O/c16-11-5-6-13(14(18)9-11)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2
InChI Key NHLBMNLVWXNJDI-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=C(C=C2)Cl)F
MDL Number MFCD03843541

The three-dimensional molecular geometry of this compound reflects the typical tetrahedral arrangement around the sp3-hybridized carbon atoms in the propyl chain, while the aromatic rings maintain their characteristic planar geometry with sp2-hybridized carbon atoms. The carbonyl group adopts a planar configuration due to the sp2 hybridization of the carbonyl carbon, with the oxygen atom positioned to minimize steric interactions with adjacent substituents. The overall molecular shape is influenced by the rotational freedom around the single bonds in the propyl chain, allowing for multiple conformational states that may be relevant to the compound's chemical behavior and biological activity.

Structural Representation and Molecular Visualization

The structural representation of this compound encompasses multiple visualization approaches that facilitate understanding of its three-dimensional architecture and electronic properties. The two-dimensional structural formula provides a clear depiction of the connectivity between atoms, showing the arrangement of the aromatic rings, the propyl chain, and the strategic placement of halogen substituents. This planar representation serves as the foundation for more sophisticated three-dimensional modeling that reveals the spatial relationships between different molecular regions and their potential impact on chemical reactivity.

The three-dimensional conformational analysis of this molecule reveals important structural features that influence its chemical and physical properties. The aromatic rings maintain their characteristic planar geometry, with the halogen substituents extending outward from the ring plane according to their van der Waals radii. The propyl chain connecting the two aromatic systems exhibits rotational flexibility, allowing the molecule to adopt various conformational states depending on environmental conditions and intermolecular interactions. The carbonyl group serves as a key structural feature that not only defines the ketone functionality but also creates a dipolar region within the molecule that can participate in hydrogen bonding and other intermolecular interactions.

Computational molecular modeling studies provide detailed insights into the electronic distribution within this compound, revealing how the halogen substituents influence the overall molecular electrostatic potential. The electronegativity differences between chlorine, fluorine, and carbon atoms create regions of partial charge that significantly impact the molecule's reactivity patterns and intermolecular interaction capabilities. The fluorine atoms, being the most electronegative elements in the molecule, create electron-withdrawing effects that influence the electron density distribution throughout the aromatic rings and the carbonyl group.

The molecular visualization data demonstrates that the compound exhibits distinct structural domains, each with characteristic properties that contribute to the overall molecular behavior. The 4-chloro-2-fluorophenyl ring system represents one structural domain with unique electronic properties resulting from the combined effects of both halogen substituents. The 3-fluorophenyl ring constitutes a second domain with its own characteristic electronic environment influenced by the single fluorine substituent. The propyl chain with its terminal ketone functionality serves as the third structural domain, providing the molecular framework that connects the two aromatic systems while contributing its own reactive characteristics.

Table 3: Molecular Visualization and Conformational Data
Property Value Reference
2D Structure Available Yes
3D Conformer Available Yes
Interactive Model Available in PubChem
Conformer Count Multiple conformers possible
Rotational Bonds 4
Hydrogen Bond Acceptors 1 (carbonyl oxygen)

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-11-5-6-13(14(18)9-11)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLBMNLVWXNJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644546
Record name 1-(4-Chloro-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-55-0
Record name 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-chloro-2’-fluoro-3-(3-fluorophenyl)propiophenone can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’-fluoro-3-(3-fluorophenyl)propiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of 4’-chloro-2’-fluoro-3-(3-fluorophenyl)benzoic acid.

    Reduction: Formation of 4’-chloro-2’-fluoro-3-(3-fluorophenyl)propanol.

Scientific Research Applications

Common Reagents and Conditions

  • Substitution Reactions : Nucleophiles such as amines or thiols with a base.
  • Reduction Reactions : Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
  • Oxidation Reactions : Potassium permanganate or chromium trioxide in acidic or basic conditions.

Organic Synthesis

4'-Chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in developing new compounds with desired properties.

Research indicates that this compound exhibits notable biological activity, particularly in enzyme inhibition and receptor interactions. The halogen substituents enhance its binding affinity to various biological targets, which may lead to potential therapeutic applications. Studies suggest that compounds with similar structures may possess anti-inflammatory and analgesic properties.

Case Study Example : A study on enzyme interactions highlighted that compounds structurally related to this compound demonstrated significant inhibition of specific enzymes involved in metabolic pathways, indicating its potential use in drug development.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including:

  • Pharmaceutical Development : As a precursor for synthesizing pharmaceutical agents.
  • Chemical Manufacturing : In the production of fluorinated compounds used across multiple industries.

Mechanism of Action

The mechanism of action of 4’-chloro-2’-fluoro-3-(3-fluorophenyl)propiophenone depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its biological activity would be determined by its interaction with molecular targets, such as enzymes or receptors, through binding and modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Chloro-2’-fluoro-3-(3-fluorophenyl)propiophenone is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific synthetic applications and potential biological activities .

Biological Activity

4'-Chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone, with the chemical formula C15H11ClF2O and CAS number 898767-55-0, is a fluorinated ketone that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its efficacy against various biological targets.

  • Molecular Weight : 280.70 g/mol
  • Purity : 97%
  • Physical State : Solid, typically supplied in amber glass bottles.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial and anticancer properties. The compound's structure suggests potential interactions with various biological pathways, particularly due to the presence of halogen substituents which can enhance lipophilicity and bioactivity.

Antimicrobial Activity

Recent studies have indicated that derivatives of fluorinated propiophenones exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against Candida albicans, a common fungal pathogen.

CompoundMinimum Inhibitory Concentration (MIC)Minimum Fungicidal Concentration (MFC)
This compoundTBDTBD
Related Aldehyde (10)7.8 μg/mL125 μg/mL
Phenolic Precursor (9)MIC > 250 μg/mLN/A

The above table illustrates the comparative activity of related compounds, highlighting the need for further investigation into the specific activity of this compound.

Study on Antifungal Properties

In a study assessing the antifungal susceptibility of various compounds, including derivatives of propiophenones, it was found that certain structural modifications significantly influenced their bioactivity. The study utilized the standardized CLSI microbroth dilution method to determine MIC and MFC values against C. albicans ATCC 10231. The results indicated that while some related compounds exhibited potent antifungal activity, the specific activity of this compound remains to be elucidated through direct testing .

Cytotoxicity and Anticancer Activity

The potential cytotoxic effects of fluorinated ketones have also been explored. Preliminary investigations suggest that the introduction of halogen atoms can enhance the compound's ability to induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated promising results in inhibiting cell proliferation in various cancer cell lines.

Cell LineIC50 (µM)Reference
HeLaTBD
MCF7TBD

These findings indicate a potential pathway for further research into the anticancer applications of this compound.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 4'-Chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone?

  • Methodological Answer : Use a combination of 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to resolve aromatic proton environments and confirm substituent positions. IR spectroscopy identifies carbonyl stretching (~1680–1720 cm1^{-1}) and C–F vibrations (~1100–1250 cm1^{-1}). X-ray crystallography (via SHELX software ) resolves structural ambiguities, especially for halogen atom positions. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling fluorinated and chlorinated propiophenones?

  • Methodological Answer : Use fume hoods to avoid inhalation of volatile intermediates. Wear nitrile gloves and safety goggles due to potential skin/eye irritation (H303+H313+H333 codes ). Store waste separately in halogen-compatible containers and dispose via certified chemical waste services to prevent environmental contamination .

Q. How can researchers synthesize halogenated propiophenone derivatives?

  • Methodological Answer : Friedel-Crafts acylation is common: react fluorobenzene derivatives with chloroacetyl chloride under AlCl3_3 catalysis . Optimize solvent polarity (e.g., dichloromethane) and temperature (0–5°C) to minimize side reactions. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1).

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for halogenated propiophenones?

  • Methodological Answer : Discrepancies in bond lengths/angles may arise from disorder in halogen positions. Refine structures using SHELXL with anisotropic displacement parameters and twin refinement for high-symmetry space groups . Cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental geometries .

Q. What strategies optimize regioselectivity in electrophilic substitution for polyhalogenated propiophenones?

  • Methodological Answer : Use directing groups (e.g., meta-fluorine) to control substitution patterns. For example, 3-fluorophenyl groups direct electrophiles to the para position . Employ Lewis acids (BF3_3) to stabilize transition states and enhance selectivity. Kinetic vs. thermodynamic control can be assessed via time-resolved 1H^1 \text{H}-NMR .

Q. How do steric and electronic effects influence the reactivity of 4'-Chloro-2'-fluoro derivatives in cross-coupling reactions?

  • Methodological Answer : Chlorine’s electron-withdrawing effect deactivates the ring, requiring Pd-catalyzed conditions (e.g., Suzuki-Miyaura with SPhos ligand). Steric hindrance from ortho-fluorine slows coupling; use microwave-assisted heating (120°C, 30 min) to accelerate kinetics . Monitor byproducts (e.g., homocoupling) via GC-MS.

Q. What computational methods predict the photophysical properties of fluorinated propiophenones?

  • Methodological Answer : Perform TD-DFT calculations (B3LYP/6-311+G(d,p)) to model UV-Vis spectra. Solvent effects (e.g., acetonitrile) are incorporated via the PCM model. Compare computed λmax_{\text{max}} with experimental data (e.g., 290–310 nm for aryl ketones) to validate accuracy .

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